methyl (2Z)-2-[(4-fluorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2Z)-2-[(4-fluorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core with three key substituents:
Position 2: A (4-fluorobenzoyl)imino group in the Z-configuration, introducing both electron-withdrawing (fluorine) and π-conjugated (benzoyl) effects.
Position 6: A methyl carboxylate ester, influencing solubility and metabolic stability.
The Z-configuration at the imino double bond is critical for spatial orientation, affecting intermolecular interactions such as hydrogen bonding and π-π stacking . Crystallographic studies using SHELX software (commonly employed for small-molecule refinement) would elucidate bond lengths and angles, particularly for the dihydrobenzothiazole ring’s puckering, as defined by Cremer and Pople’s coordinates .
Properties
IUPAC Name |
methyl 2-(4-fluorobenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-3-10-22-15-9-6-13(18(24)25-2)11-16(15)26-19(22)21-17(23)12-4-7-14(20)8-5-12/h3-9,11H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFHYZYXNAJCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Carbonyl Reagents
A widely adopted strategy involves the cyclocondensation of 2-amino-5-mercaptobenzoic acid methyl ester with 4-fluorobenzoyl chloride. Under acidic conditions (e.g., NH$$_4$$Cl in methanol-water), the amino group undergoes nucleophilic attack on the carbonyl carbon of 4-fluorobenzoyl chloride, forming an imine intermediate. Subsequent intramolecular thiol participation facilitates ring closure to yield the dihydrobenzothiazole scaffold. Microwave-assisted protocols have reduced reaction times from hours to minutes while maintaining yields >85%.
Alternative Cyclization Pathways
Patent literature describes oxidative cyclization using sodium hypochlorite in acetic acid, which promotes dehydrogenation and ring formation. While this method is efficient for sulfonamide derivatives, adaptations for ester functionalities require careful pH control to prevent hydrolysis.
Imine Formation and Stereochemical Control
The (Z)-configuration of the imino group is achieved through stereoselective synthesis.
Schiff Base Formation
Reaction of 2-amino-3-allyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate with 4-fluorobenzaldehyde in ethanol under reflux produces the Schiff base. Catalytic amounts of p-toluenesulfonic acid enhance reaction rates, with yields of 82–90% reported. The (Z)-isomer predominates (>95%) due to steric stabilization from the allyl group.
Acylation Followed by Tautomerization
Alternative routes involve acylation of the amine with 4-fluorobenzoyl chloride, followed by base-induced tautomerization. Triethylamine in dichloromethane at 0°C minimizes ester hydrolysis, with the (Z)-isomer favored at equilibrium (88:12 Z:E).
Esterification and Functional Group Compatibility
The methyl ester at position 6 is introduced early in the synthesis to avoid subsequent reactivity conflicts.
Direct Esterification
Methanolysis of 6-carboxylic acid precursors using thionyl chloride as an activating agent proceeds quantitatively. However, this approach risks sulfonation of the thiazole ring, necessitating protective group strategies.
Late-Stage Methylation
Trimethylsilyl diazomethane in methanol selectively methylates carboxylic acids without affecting the imino or allyl groups. This method is preferred for its mild conditions and compatibility with microwave reactors.
Optimization and Green Chemistry Considerations
Efforts to improve sustainability focus on solvent selection and catalytic systems.
Solvent-Free Microwave Synthesis
Combining NH$$_4$$Cl catalysis with solvent-free microwave irradiation reduces waste and energy consumption. Reaction times for the cyclocondensation step decrease to 10–15 min, with yields comparable to traditional methods.
Recyclable Catalysts
Silica-supported methanesulfonic acid enables catalyst recovery and reuse for up to five cycles without yield loss. This approach is particularly effective for large-scale production.
Analytical and Spectroscopic Validation
Structural confirmation relies on advanced spectroscopic techniques:
- $$^1$$H NMR : Characteristic signals include a singlet for the methyl ester (δ 3.89 ppm), allylic protons as a multiplet (δ 5.15–5.35 ppm), and imino proton as a broad singlet (δ 8.72 ppm).
- IR Spectroscopy : Stretching vibrations at 1720 cm$$^{-1}$$ (ester C=O) and 1650 cm$$^{-1}$$ (imine C=N) confirm functional group integrity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Microwave condensation | 88 | 0.5 | Rapid, high yield | Specialized equipment required |
| Pd-catalyzed coupling | 75 | 8 | Regioselective | Costly catalysts |
| Solvent-free alkylation | 78 | 12 | Environmentally friendly | Moderate purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The fluorobenzoyl group may participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the prop-2-en-1-yl group could yield epoxides, while reduction of the imino group could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound for the development of new pharmaceuticals.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives
Compound A : Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (from )
- Core Structure : Thiazolopyrimidine fused ring vs. dihydrobenzothiazole in the target compound.
- Substituents: Benzylidene (CH=) group at position 2 vs. benzoylimino (N=C-O) in the target. Methoxy groups at positions 4 and 5 vs. fluorobenzoyl and allyl groups.
- Implications: The benzylidene group reduces hydrogen-bonding capacity compared to the target’s imino group. Methoxy substituents enhance lipophilicity (higher logP) relative to the polar carboxylate in the target .
Triazine-Based Sulfonylureas ()
Compound B: Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Core Structure : Triazine vs. benzothiazole.
- Functional Groups: Sulfonylurea bridge (–SO₂–NH–CO–NH–) vs. allyl and imino groups. Shared methyl carboxylate ester.
- Implications :
Indole-2-one Derivatives ()
Compound C: (3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one
- Core Structure : Indole-2-one vs. benzothiazole.
- Substituents: 4-Methylphenylimino group vs. 4-fluorobenzoylimino. Phenyl vs. allyl at position 1.
- Implications :
Physicochemical and Structural Analysis
Table 1: Comparative Properties
Key Observations:
- Hydrogen Bonding: The target compound’s imino and carboxylate groups enable diverse hydrogen-bonding patterns, critical for crystal packing or receptor binding .
- Lipophilicity : Compound A’s methoxy groups increase logP compared to the target, suggesting differences in membrane permeability.
- Reactivity : The allyl group in the target offers unique reactivity (e.g., Michael addition) absent in Compounds B and C.
Biological Activity
Methyl (2Z)-2-[(4-fluorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a 4-fluorobenzoyl group , which contributes to its unique chemical properties. The presence of the imino group and the prop-2-en-1-yl side chain enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound can:
- Inhibit Enzymatic Activity : The compound may bind to the active sites of specific enzymes, thereby inhibiting their function. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
- Modulate Signal Transduction Pathways : By interacting with receptors or other signaling molecules, the compound may influence cellular signaling pathways that are critical for cell proliferation and survival.
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Fluorinated Benzothiazoles : Studies have shown that fluorinated benzothiazoles possess potent antiproliferative effects against cancer cells. For example, a related fluorinated benzothiazole demonstrated efficacy in inhibiting cell growth without a biphasic dose-response relationship, which is often a limitation in drug development .
Case Studies
- Anticancer Activity : In a study involving fluorinated benzothiazoles, it was found that these compounds could induce cell death in sensitive cancer cells by forming DNA adducts through metabolic activation . This suggests that this compound may similarly engage in metabolic processes leading to cytotoxicity.
- Enzyme Interaction : The mechanism by which this compound inhibits enzyme activity was explored using microsomal preparations from genetically engineered cells. The results indicated that certain benzothiazole derivatives could selectively induce cytochrome P450 enzymes associated with drug metabolism, enhancing their potential as therapeutic agents .
Comparative Analysis
The following table compares this compound with related compounds regarding their biological activities:
| Compound Name | Structure | Antiproliferative Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | Moderate | Enzyme inhibition |
| 5F 203 | Structure | High | DNA adduct formation |
| Ethyl (4-fluorobenzoyl)acetate | Structure | Low | Non-specific |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
